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Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzoic acid

Cat. No.: B079518

An In-depth Technical Guide to 2-Bromo-4-methoxybenzoic Acid: Theoretical vs.
Experimental Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methoxybenzoic acid (CAS No. 74317-85-4) is a halogenated aromatic carboxylic
acid that serves as a valuable building block in organic synthesis.[1][2] Its utility is particularly
noted in the preparation of more complex molecules, including potential drug candidates and
agrochemicals.[3] This technical guide provides a comprehensive overview of the theoretical
and known experimental properties of 2-Bromo-4-methoxybenzoic acid. It includes a
comparison of computed and experimental data, detailed protocols for its synthesis and
characterization, and an exploration of the biological activities associated with its structural
class, offering insights for its application in research and drug development.

Theoretical and Physicochemical Properties

The theoretical properties of 2-Bromo-4-methoxybenzoic acid have been calculated using
various computational models. These predicted values provide a baseline for its expected
physical and chemical behavior.

Table 1: Theoretical and General Properties of 2-Bromo-4-methoxybenzoic Acid
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Property Value Source

2-bromo-4-
IUPAC Name . . [3]
methoxybenzoic acid

2-Bromo-p-anisic acid, 3-
Synonyms _ [2][4]
Bromo-4-carboxyanisole

CAS Number 74317-85-4 2]

Molecular Formula CsH7BrOs [3]

Molecular Weight 231.04 g/mol [3]

Canonical SMILES ;OCFCC(:C(C:CDC(:O)O) [3]
r

SEJVMKLINIKFAF-
INChl Key [5]
UHFFFAOYSA-N

Boiling Point (Predicted) 313.6 °C at 760 mmHg [6]
Density (Predicted) 1.625 g/cm3 [6]
LogP (XLOGP3) 2.14 [7]
Topological Polar Surface Area  46.5 A2 [8]
Hydrogen Bond Donors 1 [7]
Hydrogen Bond Acceptors 3 [7]

| Rotatable Bond Count | 2 |[7] |

Experimental Properties and Spectroscopic
Analysis

Experimental data for 2-Bromo-4-methoxybenzoic acid is less commonly reported than its
theoretical values. This section compiles available experimental data and provides typical
spectroscopic characteristics for this class of compounds.

Table 2: Experimental Properties of Bromomethoxybenzoic Acid Isomers
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Property Value Compound Source

2-Bromo-4-
Physical Form Solid methoxybenzoic [5]
acid

i 2-Bromo-4-
Purity >97% - 98% ) ) [9][10]
methoxybenzoic acid

4-Bromo-2-
Melting Point 155-159 °C methoxybenzoic acid [3]

(Isomer)

| Storage Temperature | Room Temperature | 2-Bromo-4-methoxybenzoic acid |[5] |

Spectroscopic Data

While specific spectra for 2-Bromo-4-methoxybenzoic acid are not widely published, the
expected spectroscopic features can be inferred from the analysis of carboxylic acids and
related aromatic compounds.

e 1H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid is highly
characteristic.[6] The acidic proton of the carboxyl group (-COOH) is highly deshielded and
typically appears as a broad singlet in the 9-12 ppm range.[6] Protons on the aromatic ring
would appear in the aromatic region (approx. 6.5-8.0 ppm), with their specific shifts and
coupling patterns determined by the positions of the bromo and methoxy substituents. The
methoxy group (-OCHs) protons would present as a sharp singlet, typically around 3.8-4.0

ppm.

e 13C NMR Spectroscopy: In the 133C NMR spectrum, the carbonyl carbon of the carboxylic acid
is a key indicator, absorbing in the range of 165 to 185 ppm.[11] The aromatic carbons would
have signals between approximately 110 and 160 ppm. The carbon of the methoxy group
would be observed further upfield. For example, in a decarboxylation reaction of 2-bromo-4-
methoxybenzoic acid, the resulting 1,3-dibromo-5-methoxybenzene showed 3C NMR
signals at 6 159.3, 133.9, 125.1, 119.1, 115.4, 115.3, and 55.9 (methoxy carbon).[12]
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e Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is dominated by two main
features.[13] A very broad O-H stretching band is observed from 2500 to 3300 cm~1.[13]
Additionally, a strong and sharp carbonyl (C=0) stretching absorption appears between 1690
and 1760 cm~1.[13] The C-O stretch is also visible in the 1210-1320 cm~! region.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of 2-Bromo-4-
methoxybenzoic acid, compiled from standard laboratory procedures for related compounds.

Synthesis Protocol: Bromination of 4-Methoxybenzoic
Acid
A common route to synthesize 2-Bromo-4-methoxybenzoic acid is through the electrophilic

bromination of 4-methoxybenzoic acid. The methoxy group is an ortho-, para-directing
activator, making the position ortho to the carboxyl group susceptible to bromination.

Workflow for Synthesis and Purification
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Diagram 1: General Workflow for Synthesis and Purification
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Caption: Diagram 1: General Workflow for Synthesis and Purification.
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Detailed Protocol:

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and thermometer, dissolve 4-methoxybenzoic acid (1 equivalent) in glacial
acetic acid.[14]

Bromination: Cool the solution in an ice bath. Slowly add bromine (1.1 equivalents) dropwise
via the dropping funnel, ensuring the reaction temperature remains below 25°C.[14]

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at
room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).[14]

Work-up: Once the reaction is complete, pour the mixture into a beaker containing cold
water.[14] A precipitate of the crude product will form.

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water
to remove residual acetic acid and salts.[15]

Purification: Recrystallize the crude solid from a suitable solvent system, such as an
ethanol/water mixture, to yield pure 2-Bromo-4-methoxybenzoic acid.

Drying: Dry the purified crystals under vacuum.[15]

Protocol for Melting Point Determination

The melting point is a crucial indicator of purity.

e Sample Preparation: Finely crush a small amount of the dry, purified 2-Bromo-4-
methoxybenzoic acid.[16]

o Capillary Loading: Load the powdered sample into a capillary tube, tapping gently to create a
compact column of 2-3 mm at the sealed end.[17]

» Measurement: Place the capillary tube in a melting point apparatus.[4] Heat the sample
rapidly to about 20°C below the expected melting point, then reduce the heating rate to
approximately 2°C per minute.[4]
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» Recording: Record the temperature at which the first crystal begins to melt and the
temperature at which the last crystal turns into a clear liquid. This range is the melting point.
[4] For a pure compound, this range should be narrow.

Protocol for Spectroscopic Sample Preparation
e NMR Spectroscopy:

o Weigh approximately 5-10 mg of the solid sample.

o Dissolve the sample in about 0.7 mL of a deuterated solvent (e.g., CDCIz or DMSO-de) in
an NMR tube. Carboxylic acids are readily identified by dissolving them in deuterium oxide
(D20), which leads to the disappearance of the acidic proton signal due to rapid proton-
deuterium exchange.[6]

o Cap the tube and invert it several times to ensure complete dissolution.
e FTIR Spectroscopy (KBr Pellet Method):
o Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.[18]

o Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix
thoroughly with the sample.[18]

o Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a
transparent or translucent pellet.[18]

o Place the pellet in the sample holder of the FTIR spectrometer for analysis.[18]

Reactivity and Potential in Drug Development

While 2-Bromo-4-methoxybenzoic acid is primarily known as a synthetic intermediate, its
structural motifs are found in various biologically active molecules.[3] Derivatives of
methoxybenzoic acids have shown significant potential as anticancer, antimicrobial, and
antioxidant agents.[13]

Decarboxylative Bromination
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2-Bromo-4-methoxybenzoic acid can undergo Hunsdiecker-type reactions. For instance, it
has been used as a starting material in a metal-free, visible-light-induced decarboxylative
bromination reaction. When treated with tetrabutylammonium tribromide (BusNBr3) at 100°C, it
yields 1,3-dibromo-5-methoxybenzene in high yield (98%).[12] This demonstrates the reactivity
of the carboxyl group under specific oxidative conditions.

Biological Activity of Related Compounds and Signaling
Pathways

Direct studies on the biological activity of 2-Bromo-4-methoxybenzoic acid are limited.
However, closely related derivatives of 4-methoxybenzoic acid have demonstrated significant
biological effects, suggesting potential avenues for drug discovery.

A notable derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), has been
shown to inhibit the proliferation of prostate cancer cells by targeting the Akt/NF-kB cell survival
signaling pathway.[13] The serine/threonine kinase Akt is a central node that promotes cell
survival by activating transcription factors like NF-kB, which upregulates anti-apoptotic genes.
[13] Inhibition of this pathway by HMBME leads to the induction of apoptosis in cancer cells.
[13]

Akt/NF-kB Signaling Pathway Inhibition
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Diagram 2: Inhibition of Akt/NF-kB Pathway by a Methoxybenzoic Acid Derivative
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Caption: Diagram 2: Inhibition of Akt/NF-kB Pathway by a Methoxybenzoic Acid Derivative.
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Safety and Handling

2-Bromo-4-methoxybenzoic acid is classified as an irritant.[19]
e Hazard Statements:

o H315: Causes skin irritation.[8][9]

o H319: Causes serious eye irritation.[8][9]

o H335: May cause respiratory irritation.[8][9]
o Precautionary Statements:

o P261: Avoid breathing dust.[5]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[5]

e Handling: Use personal protective equipment (PPE), including gloves and safety glasses.
Handle in a well-ventilated area to avoid dust inhalation.

Conclusion

2-Bromo-4-methoxybenzoic acid is a compound with well-defined theoretical properties that
make it a predictable and useful reagent in organic synthesis. While comprehensive
experimental data on this specific isomer is not abundant in the literature, its characteristics can
be reliably inferred from established principles of organic chemistry and data from related
compounds. Its role as a precursor for molecules with potential anticancer activity highlights its
importance for professionals in drug development. The provided protocols offer a solid
foundation for its synthesis and characterization in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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